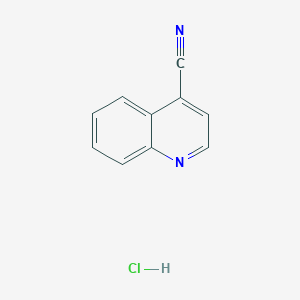

Quinoline-4-carbonitrile hydrochloride

Descripción general

Descripción

Quinoline-4-carbonitrile hydrochloride is a chemical compound with the CAS Number: 1187932-06-4 . It has a molecular weight of 190.63 and its IUPAC name is 4-quinolinecarbonitrile hydrochloride . It is a light yellow solid .

Synthesis Analysis

The synthesis of quinoline derivatives has been achieved by various methods. For instance, the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under InCl3 catalysis and microwave irradiation has been reported . Another method involves a three-component synthesis of quinoline-4-carboxylic acids based on the Doebner hydrogen-transfer reaction .Molecular Structure Analysis

The structural build-up of quinoline derivatives is based on spectro-analytical data . Different substitutions on the quinoline molecule have been investigated and structure-activity relationship (SAR) analyses have been conducted .Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions. For instance, synthesis protocols have been reported that involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are useful for the construction and functionalization of quinoline derivatives .Physical And Chemical Properties Analysis

Quinoline-4-carbonitrile hydrochloride is a light yellow solid . It has a molecular weight of 190.63 and its IUPAC name is 4-quinolinecarbonitrile hydrochloride .Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Quinoline derivatives, including those related to Quinoline-4-carbonitrile hydrochloride, have been studied for their corrosion inhibition properties. These compounds show significant inhibition efficiency, acting as a protective layer on metal surfaces against corrosion, particularly in acidic mediums (Singh, Srivastava, & Quraishi, 2016). Another study using computational methods supported these findings, showing that Quinoline derivatives effectively inhibit the corrosion of iron (Erdoğan et al., 2017).

Photovoltaic Properties

- Quinoline derivatives have been explored for their photovoltaic properties. These compounds can be used in the fabrication of organic–inorganic photodiodes, demonstrating potential in solar energy applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Cancer Research

- Some Quinoline-4-carbonitrile derivatives have been investigated for their role as inhibitors in cancer research. Specifically, their application in inhibiting human epidermal growth factor receptor-2 kinase activity, indicating potential in cancer treatment strategies (Tsou et al., 2005).

Spectroscopic and Structural Analysis

- The structural and spectroscopic properties of Quinoline derivatives are of interest in various research fields. These properties have been analyzed using techniques like DFT and TD-DFT/PCM calculations, highlighting their potential in areas like molecular structure and optoelectronic applications (Wazzan, Al-Qurashi, & Faidallah, 2016).

Biological Activity

- The potential antibacterial properties of Quinoline-4-carbonitrile derivatives have been explored. These compounds exhibit promising antibacterial activity against various bacterial strains, making them interesting candidates for further pharmaceutical research (Khan et al., 2019).

Direcciones Futuras

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of quinoline derivatives . Additionally, the exploration of the biological activities and mechanisms through which these compounds administer relief could be a potential area of future research .

Mecanismo De Acción

Target of Action

Quinoline-4-carbonitrile hydrochloride, like other quinoline derivatives, has been found to exhibit a broad spectrum of bioactivities .

Mode of Action

Quinoline derivatives have been known to interact with their targets through various mechanisms, such as intercalation into dna, inhibition of enzymes, and modulation of receptor activity . The exact mode of action would depend on the specific target and the structural features of the quinoline derivative.

Biochemical Pathways

Given the diverse biological activities of quinoline derivatives, it can be inferred that multiple biochemical pathways could potentially be affected . The exact pathways would depend on the specific targets and the biological context.

Result of Action

Given the diverse biological activities of quinoline derivatives, it can be inferred that the compound could potentially have various effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

quinoline-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCVFNQMUBTHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-4-carbonitrile hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

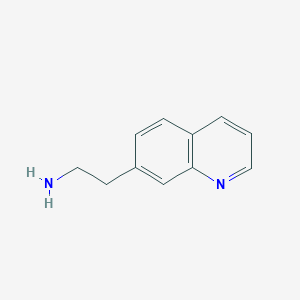

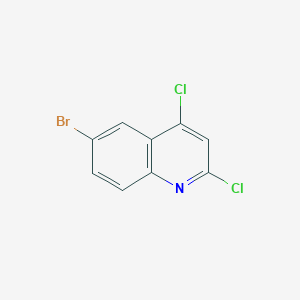

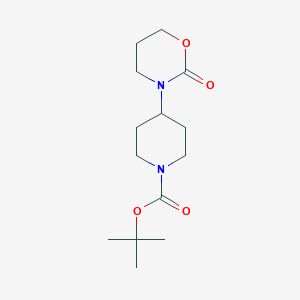

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B1394913.png)

![N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide](/img/structure/B1394921.png)

![(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid](/img/structure/B1394929.png)

![tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1394931.png)